

Application Notes & Protocols: The Utility of (1-Methylaminopropyl)benzene in Modern Organic Synthesis

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Compound of Interest

Compound Name: (1-Methylaminopropyl)benzene

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Abstract

(1-Methylaminopropyl)benzene, also known as N-methyl-1-phenylpropylamine, is a secondary amine that serves as a versatile precursor in various organic synthesis applications. Its structure, featuring a chiral center and a reactive secondary amine adjacent to a phenyl group, makes it a valuable starting material for the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals. This document provides a detailed guide for researchers, chemists, and drug development professionals on the properties, applications, and handling of **(1-Methylaminopropyl)benzene**. It includes an overview of its synthetic potential, detailed experimental protocols for key transformations, and essential safety and analytical guidelines.

Introduction and Physicochemical Profile

(1-Methylaminopropyl)benzene (CAS No. 7713-71-5) is a chiral secondary amine. The presence of both a nucleophilic amine and an aromatic ring within the same molecule allows for a diverse range of chemical modifications at either functional group. This dual reactivity is central to its utility as a precursor. Before proceeding to synthetic applications, a thorough understanding of its physical and chemical properties is essential for experimental design and safety.^{[1][2]}

Table 1: Physicochemical Properties of **(1-Methylaminopropyl)benzene**

Property	Value	Source(s)
CAS Number	7713-71-5	[1]
Molecular Formula	C ₁₀ H ₁₅ N	[1]
Molecular Weight	149.23 g/mol	[1][2]
Appearance	Colorless to light yellow/orange clear liquid	[1]
Boiling Point	96 °C at 20 mmHg	[2]
Density	0.92 g/cm ³	[2]
Refractive Index	1.5050 to 1.5090	[2]
Canonical SMILES	CCC(C1=CC=CC=C1)NC	[1]
Solubility	Soluble in common organic solvents such as ethanol, ether, and dichloromethane.	N/A

Overview of Synthetic Applications

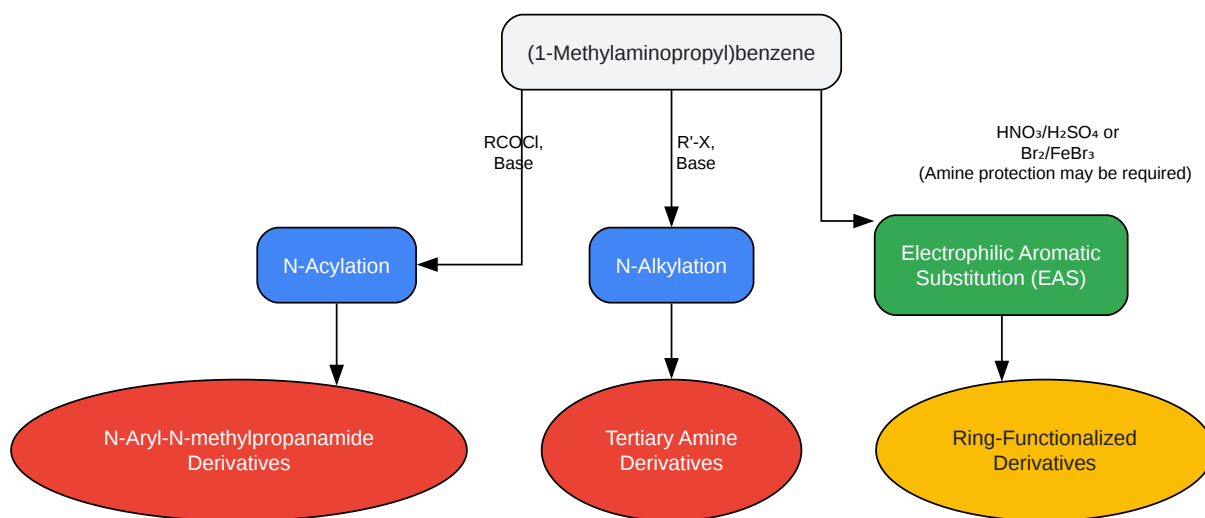
The synthetic utility of **(1-Methylaminopropyl)benzene** stems from the reactivity of its two primary functional regions: the secondary amine and the benzene ring. This allows for a variety of transformations to build molecular complexity.

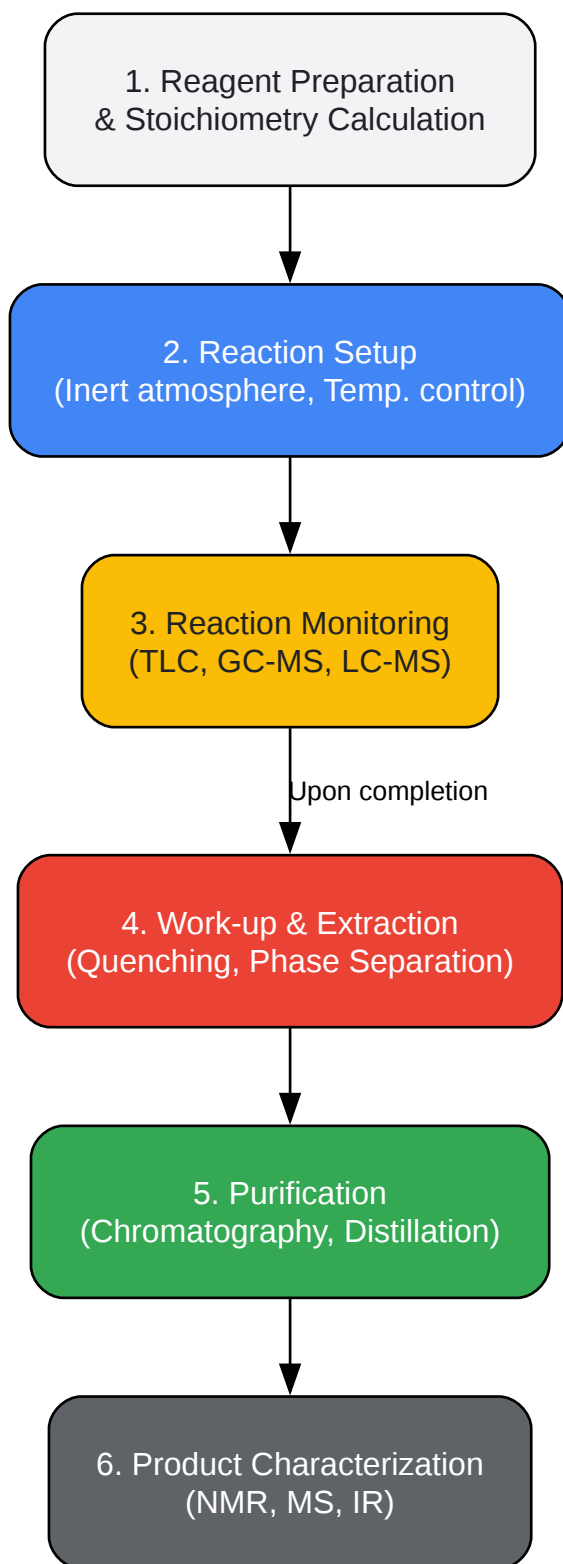
- **N-Functionalization:** The secondary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation to form amides, tertiary amines, and sulfonamides, respectively. These reactions are fundamental in peptide synthesis and the development of countless pharmaceutical agents.
- **Aromatic Ring Functionalization:** The benzene ring can undergo electrophilic aromatic substitution reactions.[3] However, the reaction conditions must be carefully selected, as the amine group can be sensitive to the strong acids often used in these transformations.

Protection of the amine group may be necessary prior to attempting reactions like nitration or halogenation on the ring.

- Chiral Resolutions & Asymmetric Synthesis: As a chiral molecule, **(1-Methylaminopropyl)benzene** can be used as a resolving agent or as a starting point for stereoselective syntheses, which are critical in the development of enantiomerically pure drugs.^{[4][5]}

The following diagram illustrates the principal synthetic pathways originating from this precursor.





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